Cas no 36827-98-2 (1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone)
1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethan-1-one
- 1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone
- 1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone
- 1-(4-fluorophenyl)-2-pyrimidin-4-ylethanone
- 1-(4-FLUOROPHENYL)-2-PYRIMIDIN-4-YL-ETHANONE,
- Ethanone,1-(4-fluorophenyl)-2-(4-pyrimidinyl)-
- 1-(4-fluorophenyl)-2-(4-pyrimidinyl)-ethanone
- MFCD04114384
- CS-0341194
- 1-(4-fluorophenyl)-2-pyrimidin-4-ylmethanone
- SCHEMBL2932069
- AB18202
- 36827-98-2
- AKOS022176148
- DTXSID80471355
- PCWCSKPHAXGFSD-UHFFFAOYSA-N
- FT-0648558
- DB-069447
-
- MDL: MFCD04114384
- Inchi: 1S/C12H9FN2O/c13-10-3-1-9(2-4-10)12(16)7-11-5-6-14-8-15-11/h1-6,8H,7H2
- InChI Key: PCWCSKPHAXGFSD-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C(CC1C=CN=CN=1)=O
Computed Properties
- Exact Mass: 216.07000
- Monoisotopic Mass: 216.06989108g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 239
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 42.8Ų
Experimental Properties
- PSA: 42.85000
- LogP: 2.04110
1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089000746-1g |
1-(4-Fluorophenyl)-2-(pyrimidin-4-yl)ethanone |
36827-98-2 | 95% | 1g |
$400.00 | 2023-09-02 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0040-1g |
1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone |
36827-98-2 | 97% | 1g |
5071.29CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0040-5g |
1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone |
36827-98-2 | 97% | 5g |
20268.21CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0040-500mg |
1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone |
36827-98-2 | 97% | 500mg |
2959.67CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0040-250mg |
1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone |
36827-98-2 | 97% | 250mg |
1908.1CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0040-100mg |
1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone |
36827-98-2 | 97% | 100mg |
1382.31CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0040-50mg |
1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone |
36827-98-2 | 97% | 50mg |
1110.94CNY | 2021-05-08 | |
| Chemenu | CM125092-1g |
1-(4-fluorophenyl)-2-(pyrimidin-4-yl)ethan-1-one |
36827-98-2 | 95% | 1g |
$320 | 2021-08-05 | |
| TRC | F621750-10mg |
1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone |
36827-98-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F621750-50mg |
1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone |
36827-98-2 | 50mg |
$ 70.00 | 2022-06-04 |
1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone Suppliers
1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone
1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone: A Comprehensive Overview
The compound with CAS No. 36827-98-2, commonly referred to as 1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The pyrimidine ring system, a key feature of this molecule, is known for its versatility in forming hydrogen bonds and participating in various biochemical interactions, making it a valuable component in medicinal chemistry.
Recent studies have highlighted the importance of 1-(4-Fluoro-phenyl)-2-pyrimidin-4-yl-ethanone in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer. The ability of this compound to inhibit specific kinases has been explored in preclinical models, showing promising results in reducing tumor growth and metastasis. These findings underscore its potential as a lead compound for anti-cancer therapies.
The synthesis of 1-(4-fluoro-phenyl)-2-pyrimidin-4-yl-ethanone involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to improve yield and purity, ensuring scalability for potential large-scale production. The use of transition metal catalysts has been particularly beneficial in constructing the pyrimidine ring, which is a challenging yet crucial step in the synthesis.
In addition to its pharmacological applications, 1-(4-fluoro-phenyl)-2-pyrimidin-4-yl-ethanone has also been studied for its photophysical properties. The presence of the fluoro-substituted phenyl group enhances the molecule's ability to absorb light in the UV-vis spectrum, making it a candidate for applications in optoelectronics and sensors. This dual functionality—combining medicinal and material science properties—makes it a versatile compound with wide-ranging applications.
Recent advancements in computational chemistry have allowed researchers to model the interactions of 1-(4-fluoro-phenyl)-2-pyrimidin-4-yl-ethanone with various biological targets at an atomic level. These simulations provide insights into the binding modes and energetics, aiding in the rational design of more potent derivatives. For instance, molecular dynamics studies have revealed that the fluoro group plays a pivotal role in stabilizing the molecule's interaction with target proteins through both hydrophobic and electronic effects.
The development of analogs based on 1-(4-fluoro-phenyl)-2-pyrimidin-4-ylium ethanone has further expanded its utility. By modifying substituents on the phenyl ring or altering the pyrimidine system, researchers can tailor the compound's properties for specific therapeutic applications. For example, introducing electron-withdrawing groups can enhance the molecule's solubility and bioavailability, while electron-donating groups may improve its binding affinity to target enzymes.
From an environmental perspective, understanding the degradation pathways of 1-(4-fluoro-fenil)-2-pirimidinil-etanone is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes oxidative cleavage of the pyrimidine ring, leading to the formation of less complex organic compounds. This information is vital for designing sustainable synthetic routes and waste management strategies.
In conclusion, 1-(4-fluoro-fenil)-2-pirimidinil-etanone (CAS No. 3682798) stands out as a multifaceted compound with significant potential across various scientific disciplines. Its role as a kinase inhibitor, coupled with its unique photophysical properties and versatile synthetic capabilities, positions it as a valuable asset in both medicinal and materials research. As ongoing studies continue to uncover new applications and optimize its properties, this compound is poised to make substantial contributions to scientific advancement.
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